2-(3-Methylpyridin-2-YL)acetonitrile
Overview
Description
2-(3-Methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to a methyl-substituted pyridine ring
Mechanism of Action
Target of Action
Similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
Related compounds, such as the n-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen, have been found to interact with fatty acid amide hydrolase (faah) in a manner mutually exclusive to carprofen . This suggests that 2-(3-Methylpyridin-2-YL)acetonitrile might also interact with FAAH or similar targets.
Biochemical Pathways
Related compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential involvement in collagen synthesis and fibrosis pathways.
Result of Action
Related compounds have shown anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-(3-Methylpyridin-2-YL)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis and stability . These interactions are essential for understanding the compound’s potential therapeutic applications, especially in anti-fibrotic treatments.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, thereby reducing fibrosis . This indicates its potential in treating fibrotic diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl 4-hydroxylases, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for developing targeted therapies that leverage the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acetonitrile in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is typically carried out at low temperatures, around -78°C, to ensure the formation of the desired product .
Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this approach, 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids to produce novel pyridine derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method involves the use of a continuous flow system where the starting materials are passed through a column packed with a catalyst, such as Raney nickel, under controlled conditions. This approach offers several advantages, including shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylpyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3-Methylpyridin-2-YL)acetonitrile can be compared with other pyridine derivatives, such as:
2-(Pyridin-2-yl)acetonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(5-Methylpyridin-2-yl)acetonitrile: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAMQREQUOGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627313 | |
Record name | (3-Methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38203-11-1 | |
Record name | 3-Methyl-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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